4-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with methyl groups at positions 1 and 6, along with an azetidin-3-yloxy moiety at position 2. The azetidine ring is further functionalized with a sulfonyl group linked to a 4-fluoro-2-methylphenyl group.
Properties
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-11-6-13(18)4-5-16(11)25(22,23)20-9-15(10-20)24-14-7-12(2)19(3)17(21)8-14/h4-8,15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQVTYJBQWFKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity: The target compound’s sulfonylazetidine group likely requires multi-step synthesis, contrasting with the straightforward trifluoromethyl/heptafluoropropyl introductions in compounds. Lower yields for analogs (e.g., 19% for compound 6) suggest steric or electronic challenges in pyridinone functionalization .
- Fluorination Impact: Fluorinated groups (e.g., heptafluoropropyl in 4p/4q) enhance lipophilicity and metabolic stability. The target’s 4-fluoro-2-methylphenyl group may similarly improve bioavailability compared to non-fluorinated analogs.
Spectral and Physicochemical Properties
- 19F NMR : Fluorinated analogs (4p, 4q, 6) exhibit distinct 19F signals (e.g., δ −70 to −80 ppm for heptafluoropropyl). The target’s 4-fluoro substituent would likely resonate near δ −110 ppm .
- Melting Points : Crystalline analogs in (e.g., 4p, mp 98–100°C) suggest the target compound may also crystallize, aiding purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
